molecular formula C13H16N2OS2 B4631925 N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide CAS No. 5349-88-2

N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B4631925
CAS No.: 5349-88-2
M. Wt: 280.4 g/mol
InChI Key: GFUXCPNKEWOFAC-UHFFFAOYSA-N
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Description

N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a butylsulfanyl group at the 2-position and an acetamide group at the 6-position of the benzothiazole ring

Scientific Research Applications

N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can be used in the study of biological pathways and mechanisms.

    Medicine: Due to its bioactivity, it is being investigated for potential therapeutic applications, including drug development for treating infections and cancer.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkyl halide.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced by reacting the benzothiazole intermediate with butylthiol in the presence of a suitable catalyst.

    Acetylation: The final step involves the acetylation of the benzothiazole derivative to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzothiazoles, halobenzothiazoles.

Mechanism of Action

The mechanism of action of N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription, which can result in cell death or inhibition of cell proliferation.

    Modulating Signaling Pathways: It can affect signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    This compound vs. 2-(butylsulfanyl)-N-(3-methoxypropyl)acetamide: Both compounds contain a butylsulfanyl group, but the latter has a methoxypropyl group instead of an acetamide group, which may result in different biological activities.

    This compound vs. N-(2-Phenoxypropyl)Acetamide:

Similar Compounds

  • 2-(butylsulfanyl)-N-(3-methoxypropyl)acetamide
  • N-(2-Phenoxypropyl)Acetamide

Properties

IUPAC Name

N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-3-4-7-17-13-15-11-6-5-10(14-9(2)16)8-12(11)18-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUXCPNKEWOFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366120
Record name N-[2-(Butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-88-2
Record name N-[2-(Butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Reactant of Route 6
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N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

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